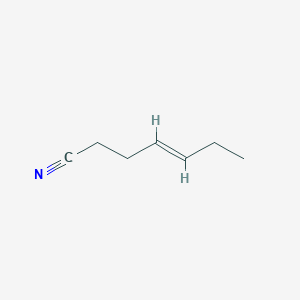![molecular formula C15H15N5O4 B13541980 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes an azidoethoxy group and a piperidine-2,6-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps:
Formation of the Isoindoline Core: The initial step involves the synthesis of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Azidoethoxy Group: The azidoethoxy group is introduced via nucleophilic substitution, where an azide ion reacts with an ethoxy group attached to the isoindoline core.
Formation of the Piperidine-2,6-dione Ring: The final step involves the formation of the piperidine-2,6-dione ring through a cyclization reaction, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethoxy group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various functionalized isoindoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azido group can be used in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug delivery and molecular imaging.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a hydroxy group instead of an azido group.
3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains a fluoro group, offering different reactivity and properties.
3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Features a bromo group, which can be used in cross-coupling reactions.
Uniqueness
The presence of the azidoethoxy group in 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione makes it unique among similar compounds. This group provides additional reactivity, particularly in click chemistry applications, making it a valuable compound in both research and industrial contexts.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Propiedades
Fórmula molecular |
C15H15N5O4 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
3-[6-(2-azidoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c16-19-17-5-6-24-10-1-2-11-9(7-10)8-20(15(11)23)12-3-4-13(21)18-14(12)22/h1-2,7,12H,3-6,8H2,(H,18,21,22) |
Clave InChI |
JAQLJMZIVMYKKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


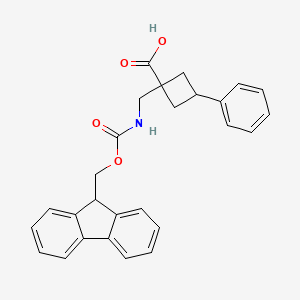
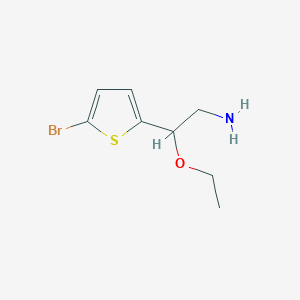
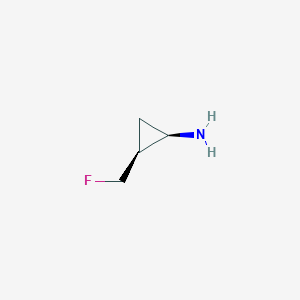
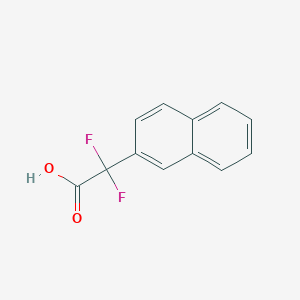
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
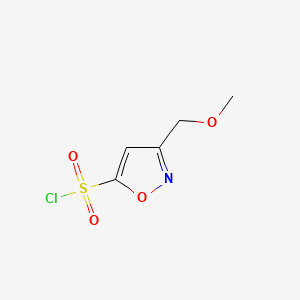
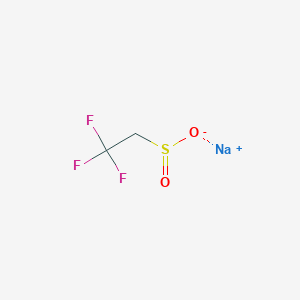

![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)



